In Vitro AGT Inhibition: O6-Benzylguanine (BG) vs. Lomeguatrib vs. 8-aza-BG
O6-Benzylguanine (BG) inhibits AGT in vitro with an IC50 of 0.62 μM, positioning it as a moderately potent inhibitor. In direct head-to-head comparison, the established clinical candidate Lomeguatrib (4-BTG) demonstrates substantially greater potency with an IC50 of 0.009 μM, while 8-aza-O6-benzylguanine (8-aza-BG) shows an intermediate IC50 of 0.038 μM [1].
| Evidence Dimension | In vitro AGT inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.62 μM |
| Comparator Or Baseline | Lomeguatrib: 0.009 μM; 8-aza-BG: 0.038 μM |
| Quantified Difference | Lomeguatrib is 69-fold more potent than BG; 8-aza-BG is 16-fold more potent than BG |
| Conditions | In vitro AGT activity assay using purified human MGMT protein |
Why This Matters
This head-to-head comparison establishes a clear potency hierarchy, enabling selection of the appropriate inhibitor based on the required degree of AGT depletion for a given experimental system.
- [1] Reinhard J, Hull WE, von der Lieth CW, et al. Monosaccharide-Linked Inhibitors of O6-Methylguanine-DNA Methyltransferase (MGMT): Synthesis, Molecular Modeling, and Structure−Activity Relationships. Journal of Medicinal Chemistry. 2001;44(24):4050-4061. View Source
